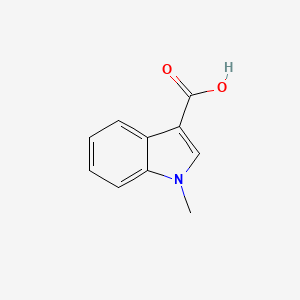

1-Methylindole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRCLXXJIQTXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357533 | |

| Record name | 1-Methylindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32387-21-6 | |

| Record name | 1-Methylindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Methylindole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindole-3-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. This technical guide provides an in-depth overview of the physical properties of 1-Methylindole-3-carboxylic acid, detailed experimental protocols for their determination, and an exploration of a key signaling pathway relevant to its class of compounds.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 1-Methylindole-3-carboxylic acid are summarized below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Appearance | White to off-white or beige crystalline powder | [3] |

| Melting Point | 197-200 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 389.0 ± 15.0 °C | |

| pKa (Predicted) | 4.01 ± 0.10 | |

| LogP (Octanol/Water Partition Coefficient) | 2.00 | [4] |

| CAS Number | 32387-21-6 | [5] |

| PubChem CID | 854040 | [1] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for key physical property measurements.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of the crystalline 1-Methylindole-3-carboxylic acid is finely ground, if necessary, to ensure uniform packing. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in reactions, formulations, and biological assays.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: A precisely weighed amount of 1-Methylindole-3-carboxylic acid (e.g., 1-5 mg) is placed into a test tube.

-

Solvent Addition: A known volume of the selected solvent (e.g., 0.1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) at a controlled temperature.

Relevant Signaling Pathway: The TIR1 Auxin Response Pathway

Indole-3-carboxylic acid and its derivatives, including 1-Methylindole-3-carboxylic acid, are structurally related to the natural plant hormone auxin (Indole-3-acetic acid, IAA). These compounds can exhibit auxin-like activity, influencing plant growth and development. A primary mechanism for auxin signaling is through the Transport Inhibitor Response 1 (TIR1) receptor pathway. This pathway is a critical target for the development of herbicides and plant growth regulators[7].

The diagram below illustrates the core components and mechanism of the TIR1 auxin signaling pathway. In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a molecular "glue," facilitating the interaction between TIR1 (an F-box protein component of an SCF ubiquitin ligase complex) and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of genes that regulate cell growth and differentiation[8][9][10].

Applications in Research and Drug Development

1-Methylindole-3-carboxylic acid is a versatile precursor in the synthesis of various compounds with therapeutic potential. It has been utilized as a reactant in the preparation of:

-

Analogs of PKC inhibitors[11].

-

Cdc7 kinase inhibitors with antitumor and antiproliferative activities[11].

-

Antagonists for the VLA-4 receptor[11].

-

Inhibitors of the EphB3 receptor tyrosine kinase[11].

-

Antagonists for the human P2X7 receptor[11].

-

Potent nonpeptidic agonists for the urotensin II receptor[11].

The reactivity of the indole nucleus and the carboxylic acid functional group makes it a valuable starting material for creating diverse chemical libraries for drug discovery screening.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 1-Methylindole-3-carboxylic acid, standardized experimental protocols, and its relevance to the biologically significant TIR1 auxin signaling pathway. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this important chemical entity.

References

- 1. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylindole-3-carboxylic acid 97 32387-21-6 [sigmaaldrich.com]

- 3. 1-Methylindole-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-methylindole-3-carboxylic acid [stenutz.eu]

- 5. scbt.com [scbt.com]

- 6. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1-甲基吲哚-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 1-Methylindole-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its indole core, a privileged scaffold in numerous biologically active molecules, makes it a valuable starting material for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of 1-Methylindole-3-carboxylic acid, detailing its chemical structure, IUPAC nomenclature, synthetic applications, and its role as a precursor to potent biological inhibitors. Special focus is given to its utility in the development of kinase inhibitors and antihypertensive agents, supported by quantitative data and detailed experimental protocols. Furthermore, this guide explores the involvement of related indole carboxylic acids in modulating plant signaling pathways, offering insights into potential herbicidal applications.

Chemical Structure and Nomenclature

1-Methylindole-3-carboxylic acid is an aromatic heterocyclic compound with a molecular formula of C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol .[1] The structure consists of a bicyclic indole ring system, where a benzene ring is fused to a pyrrole ring. A methyl group is attached to the nitrogen atom of the pyrrole ring at position 1, and a carboxylic acid group is substituted at position 3.

IUPAC Name: 1-methylindole-3-carboxylic acid[1]

Chemical Structure:

SMILES: CN1C=C(C2=CC=CC=C21)C(=O)O[1]

InChI Key: HVRCLXXJIQTXHC-UHFFFAOYSA-N[1]

Synthesis and Chemical Properties

1-Methylindole-3-carboxylic acid can be synthesized through various organic chemistry routes. One common method involves the oxidation of 1-methylindole-3-aldehyde. It serves as a versatile reactant in organic synthesis, readily undergoing reactions at its carboxylic acid group to form esters, amides, and other derivatives. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Applications in Drug Discovery and Development

1-Methylindole-3-carboxylic acid is a key intermediate in the synthesis of a range of biologically active compounds. Its derivatives have shown promise as inhibitors of various enzymes and receptors, highlighting its importance in the development of novel therapeutics.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. 1-Methylindole-3-carboxylic acid serves as a scaffold for the synthesis of potent protein kinase inhibitors. For instance, it is a reactant in the preparation of bisindolyl pyrimidinone analogs of the Protein Kinase C (PKC) inhibitor LY333531 and (heteroaryl)(carboxamido)arylpyrrole derivatives that act as Cdc7 kinase inhibitors with antitumor and antiproliferative activities. The general synthetic approach involves the coupling of 1-Methylindole-3-carboxylic acid with various amine-containing fragments to generate a library of amide derivatives for screening.

Antihypertensive Agents

Derivatives of the related indole-3-carboxylic acid have been investigated for their potential as antihypertensive agents. In a study on spontaneously hypertensive rats, novel derivatives of indole-3-carboxylic acid demonstrated the ability to lower blood pressure when administered orally. One of the lead compounds exhibited a maximum decrease in blood pressure of 48 mm Hg at a dose of 10 mg/kg, with the antihypertensive effect lasting for 24 hours, which was superior to the known drug losartan.[2][3] This highlights the potential of the indole-3-carboxylic acid scaffold in the development of new treatments for hypertension.

Table 1: In Vivo Antihypertensive Activity of an Indole-3-carboxylic Acid Derivative [2][3]

| Compound | Dose (mg/kg, oral) | Maximum Blood Pressure Decrease (mm Hg) | Duration of Action (hours) |

| Lead Derivative | 10 | 48 | 24 |

| Losartan | - | - | - |

Experimental Protocols

General Synthesis of Indole-3-carboxamides

The following is a generalized protocol for the synthesis of indole-3-carboxamide derivatives, which is a common strategy for creating libraries of potential kinase inhibitors from precursors like 1-Methylindole-3-carboxylic acid.

Materials:

-

1-Methylindole-3-carboxylic acid

-

Oxalyl chloride or other activating agent

-

Desired amine

-

Triethylamine or other base

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Acid Chloride Formation: To a solution of 1-Methylindole-3-carboxylic acid in anhydrous DCM, add oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or LC-MS).

-

Amide Coupling: In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Cool this solution to 0 °C.

-

Slowly add the freshly prepared 1-methylindole-3-carbonyl chloride solution to the amine solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired indole-3-carboxamide derivative.

Role in Plant Biology and Herbicidal Research

Indole-3-carboxylic acid and its derivatives are structurally related to the plant hormone auxin (indole-3-acetic acid). This structural similarity has led to the investigation of these compounds as modulators of the auxin signaling pathway, with potential applications as herbicides.

The Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins. In the absence of auxin, Aux/IAA repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin is present, it promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors. This degradation releases the ARFs, allowing them to activate the transcription of genes involved in plant growth and development.

Conclusion

1-Methylindole-3-carboxylic acid is a compound of considerable importance in contemporary chemical and pharmaceutical research. Its utility as a versatile synthetic intermediate has been demonstrated in the creation of a multitude of biologically active molecules, including promising kinase inhibitors and antihypertensive agents. The indole scaffold continues to be a focal point for the design of new drugs, and 1-Methylindole-3-carboxylic acid provides a readily accessible and modifiable starting point for these endeavors. Further exploration of its derivatives is warranted to unlock their full therapeutic potential. Additionally, the structural relationship to plant auxins opens avenues for the development of novel agrochemicals. This guide serves as a foundational resource for scientists and researchers looking to leverage the chemical and biological properties of 1-Methylindole-3-carboxylic acid in their work.

References

In-Depth Technical Guide: 1-Methylindole-3-carboxylic Acid (CAS 32387-21-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental protocols for 1-Methylindole-3-carboxylic acid (CAS 32387-21-6). The information is intended to support research, development, and safety assessment activities.

Chemical and Physical Properties

1-Methylindole-3-carboxylic acid is an indole derivative that serves as a versatile building block in organic synthesis.[1] Its chemical structure consists of an indole ring system with a methyl group at the 1-position and a carboxylic acid group at the 3-position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 32387-21-6 | [2] |

| IUPAC Name | 1-methyl-1H-indole-3-carboxylic acid | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [2][3] |

| Melting Point | 197-200 °C (decomposes) | |

| Appearance | Solid | [4] |

| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)O | [2] |

| InChI | InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | [2] |

Safety and Hazard Information

1-Methylindole-3-carboxylic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |

Table 3: Precautionary Statements

| Code | Statement | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Detailed experimental protocols for the safety assessment of chemicals like 1-Methylindole-3-carboxylic acid are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following are summaries of the relevant protocols.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[5][6][7]

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.[6]

-

Test Substance Application: 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of the rabbit's shaved skin. The area is then covered with a gauze patch and a semi-occlusive dressing.[5][8]

-

Exposure Duration: The standard exposure period is 4 hours.[5]

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.[7]

-

Scoring: The severity of skin reactions is graded according to a standardized scoring system.

-

Confirmatory Test: If the initial test does not show a corrosive effect, the response is confirmed using up to two additional animals.[6]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[4][9][10]

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is used for the initial test.[10]

-

Test Substance Application: A single dose of the test substance (typically 0.1 g for solids) is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[4][11]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess reversibility.[4][12]

-

Scoring: Ocular lesions are scored using a standardized system.

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the result is confirmed using up to two additional animals.[10]

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline is used to assess the health hazards of a substance upon short-term inhalation exposure.[13][14][15]

Methodology:

-

Animal Model: The preferred species is the rat.[14]

-

Exposure: Animals are exposed to the test substance, typically as a dust or aerosol, in an inhalation chamber for a standard duration of 4 hours.[15] The test can be conducted at a limit concentration or at a series of concentrations.

-

Observation: Following exposure, the animals are observed for at least 14 days.[16] Observations include mortality, clinical signs of toxicity, and effects on body weight.

-

Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration that is lethal to 50% of the test animals.[15]

-

Pathology: At the end of the observation period, a gross necropsy is performed on all animals.

Biological Activity and Role in Drug Development

Current research indicates that 1-Methylindole-3-carboxylic acid primarily serves as a key intermediate or building block in the synthesis of more complex, biologically active molecules.[1][3][17] It is a reactant in the preparation of various classes of inhibitors and receptor ligands.

While direct, potent biological activity of 1-Methylindole-3-carboxylic acid itself is not extensively documented, derivatives of indole-3-carboxylic acid have been shown to play roles in plant defense mechanisms and can influence gut integrity and immunity in animal models.[18][19] Additionally, some indole-3-carboxylate derivatives have been investigated as inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme involved in inflammation.[20] Furthermore, various substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their binding affinity to dopamine receptors.[21]

The primary significance of 1-Methylindole-3-carboxylic acid in drug development lies in its utility as a scaffold for creating novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 13. oecd.org [oecd.org]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 16. oecd.org [oecd.org]

- 17. 1-Methylindole-3-carboxylic acid | Indoles | Ambeed.com [ambeed.com]

- 18. Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 1-Methylindole-3-carboxylic Acid Derivatives: A Technical Guide

Abstract

The 1-methylindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a diverse range of biologically active compounds. Its derivatives have been extensively investigated and have demonstrated significant potential across various therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1-methylindole-3-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key pathways and workflows to facilitate a deeper understanding of this important class of molecules. The activities covered include anticancer, antimicrobial, and anti-inflammatory properties, among others, highlighting the therapeutic versatility of these compounds.

Introduction

Indole and its derivatives are fundamental heterocyclic motifs found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The methylation of the indole nitrogen at position 1 and the presence of a carboxylic acid group at position 3 give rise to the 1-methylindole-3-carboxylic acid scaffold. This core structure is a crucial building block for developing novel therapeutic agents.[1] Its unique electronic and steric properties make it a valuable intermediate for synthesizing bioactive molecules with potential applications in pharmaceutical development and biochemical research.[1][2] Derivatives of 1-methylindole-3-carboxylic acid have been identified as potent inhibitors of various enzymes and receptors, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4][5][6] This guide will delve into the synthesis and multifaceted biological profile of these derivatives.

Synthesis of 1-Methylindole-3-carboxylic Acid and its Derivatives

The synthesis of the core 1-methylindole-3-carboxylic acid scaffold and its subsequent derivatization into esters and amides are key steps in the development of new chemical entities.

Synthesis of the Core Scaffold

The preparation of 1-methylindole-3-carboxylic acid can be achieved through several synthetic routes. A common and effective method is the N-methylation of indole-3-carboxylic acid. This process involves the reaction of indole-3-carboxylic acid with a methylating agent, such as dimethyl sulfate or iodomethane, in the presence of a base.[7] An alternative pathway involves the oxidation of 1-methylindole-3-carboxaldehyde using an oxidizing agent like alkaline potassium permanganate.[7]

General Protocol for Derivatization (Amide and Ester Formation)

The carboxylic acid moiety of the scaffold is a versatile handle for creating a library of derivatives, most commonly through amide or ester bond formation. Propylphosphonic anhydride (T3P) is an efficient coupling reagent for amide formation under mild conditions.[8] For the synthesis of ester derivatives, a classic Fischer-Speier esterification can be employed, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.[9]

Experimental Protocol: Synthesis of Amide Derivatives

A general procedure for the synthesis of amide derivatives from 1-methylindole-3-carboxylic acid is as follows:

-

Reaction Setup: Dissolve 1-methylindole-3-carboxylic acid (1 equivalent) and a desired amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen).

-

Coupling Agent Addition: Add a coupling agent such as Diisopropylcarbodiimide (DIPC) (1.1 equivalents) or a combination of EDC·HCl (1.3 equivalents) and HOBt (1.3 equivalents) to the mixture.[10][11] If necessary, a non-nucleophilic base like Diisopropylethylamine (DIPEA) (3 equivalents) can be added.[10]

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure amide derivative.[11]

Antimicrobial Activity

The indole scaffold is prevalent in molecules with antimicrobial properties. Various derivatives of indole-3-carboxylic acid, including those incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and polyamine conjugates, have demonstrated significant activity against a range of bacterial and fungal pathogens. [10][12]Some compounds exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi like Candida albicans. [10][13]The mechanism for some derivatives is believed to involve the inhibition of essential bacterial enzymes, such as E. coli MurB, which is involved in peptidoglycan biosynthesis. [14]

| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |

| Indole-thiadiazole (2c) | B. subtilis | 3.125 | [12] |

| Indole-triazole (3c) | B. subtilis | 3.125 | [12] |

| Indole-triazole (3d) | S. aureus, MRSA, E. coli | 3.125 - 6.25 | [12] |

| Thioxothiazolidine deriv. (8) | Gram-positive/negative | 0.004 - 0.03 (mg/mL) | [14] |

| Thioxothiazolidine deriv. (15) | Fungi | 0.004 - 0.06 (mg/mL) | [14] |

| Indolylbenzo[d]imidazole (3ag) | M. smegmatis | 3.9 | [13] |

| Indolylbenzo[d]imidazole (3ag) | C. albicans | 3.9 | [13] |

| Indolylbenzo[d]imidazole (3ao, 3aq) | Staphylococci | < 1 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [10]

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Indole derivatives have been explored as anti-inflammatory agents, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. [6]Some indole-hydrazide derivatives have shown significant in vivo anti-inflammatory activity, comparable to the standard drug indomethacin, in models like carrageenan-induced paw edema. [6]Other hybrid molecules containing both indole and imidazolidine nuclei have also demonstrated promising anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. [15]

| Compound | Time | % Inhibition (Carrageenan-induced paw edema) | Reference |

| S3 | 2 h | 61.99 | [6] |

| S3 | 3 h | 61.20 | [6] |

| S7 | 2 h | 61.47 | [6] |

| S7 | 3 h | 62.24 | [6] |

| S14 | 2 h | 62.69 | [6] |

| S14 | 3 h | 63.69 | [6] |

| Indomethacin (Ref.) | 2 h | 77.23 | [6] |

| Indomethacin (Ref.) | 3 h | 76.89 | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate rats for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

-

Inflammation Induction: After a set time (e.g., 1 hour) post-treatment, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Other Biological Activities

The versatility of the 1-methylindole-3-carboxylic acid scaffold extends to other therapeutic targets:

-

Antihypertensive Activity: Novel derivatives have been developed as potent angiotensin II receptor 1 (AT₁) antagonists, demonstrating the ability to lower blood pressure in spontaneously hypertensive rats, with effects superior to losartan. [5]* Kinase Inhibition: The scaffold is a key reactant for preparing inhibitors of various protein kinases, including Protein Kinase C (PKC) and EphB3 receptor tyrosine kinase, which are involved in diverse cellular signaling processes. [3][4]* Receptor Antagonism/Agonism: Derivatives have been synthesized as P2X7 receptor antagonists, urotensin II receptor agonists, and 5-HT₄ receptor ligands, indicating their potential in modulating a range of physiological functions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methylindole-3-carboxylic acid | Indoles | Ambeed.com [ambeed.com]

- 3. scbt.com [scbt.com]

- 4. 1-甲基吲哚-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methylindole-3-carboxylic acid | 32387-21-6 | Benchchem [benchchem.com]

- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. turkjps.org [turkjps.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Methylindole-3-carboxylic Acid Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindole-3-carboxylic acid is a versatile scaffold that serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules. Its derivatives have shown promise in modulating a wide range of therapeutic targets, offering potential treatments for inflammatory diseases, cancer, neurological disorders, and infectious diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of 1-methylindole-3-carboxylic acid analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid in drug discovery and development efforts.

Therapeutic Targets and Quantitative Data

Analogs of 1-methylindole-3-carboxylic acid have been investigated for their activity against a variety of molecular targets. The following tables summarize the available quantitative data for these analogs, categorized by their therapeutic target.

Table 1: VLA-4 Antagonists

| Compound ID | Structure | Target | Assay | IC50 (nM) | Reference |

| 14e | trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid | Very Late Antigen-4 (VLA-4) | Competitive Binding Assay | 5.4 | [1] |

Table 2: EphB3 Receptor Tyrosine Kinase Inhibitors

Note: The following compounds are structurally related to potential derivatives of 1-methylindole-3-carboxylic acid, though not directly synthesized from it in the cited literature.

| Compound ID | Structure | Target | Assay | IC50 (µM) | Reference |

| 1 | Pyrazolo[1,5-a]pyridine derivative | EphB3 Kinase | High-Throughput Screen | ~ 1 | [2] |

Table 3: P2X7 Receptor Antagonists

Note: The following compound highlights the potential of the 1-methyl-1H-3-indolyl moiety in P2X7 receptor antagonism.

| Compound Class | Key Structural Feature | Target | Observation | Reference |

| Pyrazolodiazepine derivatives | 1-methyl-1H-3-indolyl group at R2 | Human P2X7 Receptor | Fivefold greater activity compared to a 5-isoquinolinyl group at the same position. | [3] |

Table 4: 5-HT4 Receptor Antagonists

| Compound ID | Structure | Target | Assay | pA2 | Reference |

| 13d | N-Methyl indole ester of a pyrrolizidine | 5-HT4 Receptor | Rat Tunica Muscularis Mucosae (TMM) Assay | 8.93 | [4] |

Table 5: Antibacterial Agents

Note: The following compound is a closely related analog, substituting the 1-methyl group with a hydrogen.

| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| 3k | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | 0.98 | [5] |

| 3k | S. aureus ATCC 25923 | 3.90 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. This section provides protocols for key experiments cited in the evaluation of 1-methylindole-3-carboxylic acid analogs.

VLA-4 Competitive Binding Assay

This protocol is a representative method for determining the inhibitory constant (Ki) of a test compound against VLA-4.

Materials:

-

Receptor Source: Membranes from cells stably expressing human VLA-4 (e.g., CHO cells).

-

Radioligand: [³H]-labeled VLA-4 specific ligand.

-

Test Compound: 1-Methylindole-3-carboxylic acid analog (e.g., compound 14e ).

-

Assay Buffer: 50 mM Tris-HCl, 1 mM MnCl₂, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, a fixed concentration of the radioligand, and the cell membrane preparation. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding by rapid filtration through the pre-soaked filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

EphB3 Kinase Inhibition Assay (High-Throughput Screen)

This protocol outlines a general method for identifying inhibitors of EphB3 kinase activity.

Materials:

-

Enzyme: Purified recombinant human EphB3 kinase domain.

-

Substrate: A suitable peptide substrate for EphB3 (e.g., a poly-Glu-Tyr peptide).

-

ATP: Adenosine triphosphate.

-

Test Compound: 1-Methylindole-3-carboxylic acid analog.

-

Kinase Buffer: Buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

-

Detection Reagent: A reagent to detect ATP consumption or phosphate incorporation (e.g., ADP-Glo™ Kinase Assay).

-

Plate Reader: Luminometer or fluorescence reader, depending on the detection method.

Procedure:

-

Dispense the test compounds at various concentrations into a multi-well assay plate.

-

Add the EphB3 enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

The signal will be inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for assessing the antibacterial activity of a compound.

Materials:

-

Test Compound: 1-Methylindole-3-carboxylic acid analog.

-

Bacterial Strains: Target bacterial strains (e.g., S. aureus, MRSA).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.

-

96-well Microtiter Plates.

-

Bacterial Inoculum: Prepared to a standardized concentration (e.g., 0.5 McFarland standard).

-

Incubator.

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target bacterium. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these therapeutic agents. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Conclusion

The 1-methylindole-3-carboxylic acid scaffold has proven to be a valuable starting point for the development of potent and selective modulators of various therapeutic targets. The analogs derived from this core structure exhibit a broad range of biological activities, from anti-inflammatory and anticancer to antimicrobial effects. This guide has summarized the key targets, provided available quantitative data, and outlined essential experimental protocols to facilitate further research in this promising area of medicinal chemistry. The continued exploration of structure-activity relationships and mechanism of action studies for these analogs will undoubtedly lead to the discovery of novel therapeutic agents for a multitude of diseases.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel assay for the detection of anthelmintic activity mediated by cuticular damage to nematodes: validation on Caenorhabditis elegans exposed to cysteine proteinases | Parasitology | Cambridge Core [cambridge.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

The Versatile Scaffold: 1-Methylindole-3-carboxylic Acid as a Bioactive Molecule Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindole-3-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its unique structural features allow for the facile introduction of various pharmacophores, leading to the development of potent and selective modulators of a range of biological targets. This technical guide provides a comprehensive overview of the role of 1-methylindole-3-carboxylic acid as a building block in drug discovery, with a focus on its application in the synthesis of inhibitors for key protein targets implicated in a variety of diseases. Detailed experimental methodologies, quantitative biological data, and visual representations of relevant signaling pathways are presented to furnish researchers with a thorough understanding of the potential of this valuable chemical entity.

Introduction

The indole nucleus is a prominent heterocyclic motif found in a vast number of natural products and synthetic compounds with significant biological activities. Among the myriad of indole derivatives, 1-methylindole-3-carboxylic acid stands out as a particularly useful and adaptable building block for medicinal chemists. The presence of the carboxylic acid functionality at the 3-position provides a convenient handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups. Furthermore, the methylation at the 1-position of the indole ring prevents N-H reactivity, thereby simplifying synthetic strategies and often enhancing metabolic stability.

This guide will delve into the utility of 1-methylindole-3-carboxylic acid in the generation of bioactive compounds, with a particular focus on its use in the development of inhibitors for several important drug targets:

-

Protein Kinase C (PKC)

-

Cell Division Cycle 7 (Cdc7) Kinase

-

Ephrin type-B receptor 3 (EphB3)

-

P2X7 Receptor

-

Very Late Antigen-4 (VLA-4)

For each of these target classes, we will explore the synthetic strategies employed, present quantitative data on the biological activity of the resulting compounds, and provide detailed experimental protocols for key synthetic transformations.

Physicochemical Properties of 1-Methylindole-3-carboxylic Acid

A foundational understanding of the physicochemical properties of 1-methylindole-3-carboxylic acid is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Melting Point | 197-200 °C (decomposes) | [3] |

| Appearance | White to off-white crystalline powder | |

| SMILES | CN1C=C(C(=O)O)C2=CC=CC=C21 | [3] |

| InChI | InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | [3] |

| CAS Number | 32387-21-6 | [1][2] |

1-Methylindole-3-carboxylic Acid in the Synthesis of Bioactive Molecules

The strategic use of 1-methylindole-3-carboxylic acid as a starting material has led to the discovery of potent inhibitors of several key enzymes and receptors. This section will detail the synthesis and biological activity of these derivatives.

Protein Kinase C (PKC) Inhibitors

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, and its dysregulation is implicated in cancer and other diseases. 1-Methylindole-3-carboxylic acid has been utilized as a scaffold for the development of bisindolyl pyrimidinone analogs, which act as PKC inhibitors.[3]

| Compound ID | Modification on 1-Methylindole-3-carboxylic Acid Scaffold | Target | IC₅₀ (nM) | Reference |

| LY333531 Analog | Bisindolyl pyrimidinone | PKCβ | 10 | [3] |

A detailed experimental protocol for a specific bisindolyl pyrimidinone derived from 1-methylindole-3-carboxylic acid is provided below, based on general synthetic strategies for this class of compounds.

-

Amide Formation: To a solution of 1-methylindole-3-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a coupling agent like HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes. An appropriate amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-18 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.

-

Cyclization to Pyrimidinone: The amide (1.0 eq) is dissolved in a high-boiling point solvent such as diphenyl ether. A cyclizing agent, for example, a derivative of malonic acid, is added, and the mixture is heated to a high temperature (e.g., 200-250 °C) for a specified time. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexanes to precipitate the product. The solid is collected by filtration, washed with hexanes, and dried to yield the bisindolyl pyrimidinone. Further purification can be achieved by recrystallization or column chromatography.

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cdc7 kinase is a serine/threonine kinase that plays a critical role in the initiation of DNA replication. Its inhibition is a promising strategy for cancer therapy. 1-Methylindole-3-carboxylic acid serves as a key starting material for the synthesis of (heteroaryl)(carboxamido)arylpyrrole derivatives that act as potent Cdc7 inhibitors.[3]

| Compound ID | Modification on 1-Methylindole-3-carboxylic Acid Scaffold | Target | IC₅₀ (nM) | Reference |

| Pyrrole Derivative 18 | 5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide | Cdc7 | 22 | [4] |

| Pyrrole Derivative 3 | 5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxylic acid | Cdc7 | 90 | [4] |

The synthesis of these Cdc7 inhibitors often involves a multi-step sequence, where the 1-methylindole-3-carboxamide moiety is introduced at a later stage. A representative protocol is outlined below.

-

Hantzsch Pyrrole Synthesis: A β-ketoester (1.0 eq) is reacted with an α-haloketone (1.0 eq) in the presence of an ammonia source, such as ammonium acetate, in a solvent like acetic acid. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried to afford the pyrrole ester.

-

Amide Formation: The pyrrole ester (1.0 eq) is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water. The reaction mixture is heated to reflux, then cooled and acidified with hydrochloric acid. The precipitated carboxylic acid is collected by filtration. The resulting acid is then coupled with an appropriate amine using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF), similar to the procedure described for PKC inhibitors, to yield the desired carboxamide derivative.

-

Introduction of the 1-Methylindole Moiety: In some synthetic routes, the 1-methylindole-3-carboxamide is formed by coupling 1-methylindole-3-carboxylic acid with a pyrrole-amine intermediate. To a solution of 1-methylindole-3-carboxylic acid (1.0 eq) in DMF, HATU (1.1 eq) and DIPEA (2.0 eq) are added. After stirring for 15 minutes, the pyrrole-amine (1.0 eq) is added, and the reaction is stirred at room temperature overnight. Workup and purification as previously described yield the final (heteroaryl)(carboxamido)arylpyrrole derivative.

Ephrin type-B receptor 3 (EphB3) Inhibitors

EphB3 is a receptor tyrosine kinase involved in various cellular processes, including cell migration and adhesion. Its dysregulation has been linked to cancer. 1-Methylindole-3-carboxylic acid has been used as a starting point for the development of EphB3 inhibitors.[3]

| Compound ID | Modification on 1-Methylindole-3-carboxylic Acid Scaffold | Target | IC₅₀ (µM) | Reference |

| Quinazoline Sulfonamide 4c | Quinazoline sulfonamide derivative | EphB3 | 1.04 | [5] |

While the direct use of 1-methylindole-3-carboxylic acid in the provided reference for a quinazoline sulfonamide is not explicit, a general method for incorporating an indole moiety into such a scaffold is described.

-

Synthesis of the Core Scaffold: The synthesis of the core heterocyclic scaffold (e.g., quinazoline) is typically achieved through a multi-step sequence starting from simpler aromatic precursors. This often involves cyclization reactions to form the heterocyclic ring system.

-

Functionalization of the Scaffold: The core scaffold is then functionalized to allow for the attachment of the indole moiety. This may involve the introduction of a reactive group such as a halogen or an amine.

-

Coupling with the Indole Moiety: 1-Methylindole-3-carboxylic acid can be activated to its acid chloride or using a coupling agent and then reacted with an amine-functionalized scaffold. Alternatively, if the scaffold contains a leaving group, a nucleophilic substitution reaction with an indole derivative can be performed. For example, an amine-containing scaffold can be acylated with 1-methylindole-3-carbonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane. The reaction is typically run at room temperature until completion, followed by an aqueous workup and purification by column chromatography.

P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and it plays a role in inflammation and pain. 1-Methylindole-3-carboxylic acid has been incorporated into pyrazolodiazepine derivatives that exhibit P2X7 receptor antagonist activity.[3][6]

| Compound ID | Modification on 1-Methylindole-3-carboxylic Acid Scaffold | Target | IC₅₀ (nM) | Reference |

| Pyrazolodiazepine 23b | 1-methyl-1H-indol-3-yl group at R2 | Human P2X7 | ~10 (similar to KN-62) | [6] |

| Triazolopiperidine 12a | N-1-phenyl triazole | Human P2X7 | 2.7 | [7] |

The synthesis of pyrazolodiazepine P2X7 antagonists involves a multi-step process where the 1-methylindole-3-carboxylic acid moiety is typically introduced via an amide coupling reaction.

-

Synthesis of the Pyrazolodiazepine Core: The core heterocyclic structure is assembled from simpler starting materials. This often involves the reaction of a pyrazole derivative with a suitable bifunctional reagent to form the seven-membered diazepine ring.

-

Functionalization for Coupling: The pyrazolodiazepine core is functionalized with an amine group, which will serve as the attachment point for the 1-methylindole-3-carboxylic acid.

-

Amide Coupling: To a solution of 1-methylindole-3-carboxylic acid (1.0 eq) in a suitable solvent like DMF, a coupling agent such as TBTU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The mixture is stirred at room temperature for about 20 minutes. The amine-functionalized pyrazolodiazepine (1.0 eq) is then added, and the reaction is stirred at room temperature for several hours until completion as monitored by TLC. The reaction mixture is then diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to give the final pyrazolodiazepine derivative.

Very Late Antigen-4 (VLA-4) Antagonists

VLA-4 (α4β1 integrin) is a cell adhesion molecule that plays a key role in leukocyte trafficking and is a validated target for inflammatory diseases. 1-Methylindole-3-carboxylic acid has been incorporated into the structure of (pyrrolidinylmethoxy)cyclohexanecarboxylic acid derivatives to produce potent VLA-4 antagonists.[3]

| Compound ID | Modification on 1-Methylindole-3-carboxylic Acid Scaffold | Target | IC₅₀ (nM) | Reference |

| Cyclohexanecarboxylic acid 11b | trans-4-substituted cyclohexanecarboxylic acid derivative | VLA-4 | 2.8 | [8] |

| Indolecarboxamide 14e | trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid | VLA-4 | 5.4 | [9] |

The synthesis of these complex VLA-4 antagonists is a multi-step process. The 1-methylindole-3-carboxamide is typically formed in one of the final steps.

-

Synthesis of the Cyclohexanecarboxylic Acid Moiety: A suitably protected trans-4-aminocyclohexanecarboxylic acid derivative is used as a starting material.

-

Synthesis of the Pyrrolidine Moiety: A functionalized pyrrolidine ring is synthesized separately, often starting from a chiral precursor to control the stereochemistry.

-

Coupling of the Fragments: The various fragments are coupled together using standard amide bond formation and other organic reactions. The final step often involves the coupling of 1-methylindole-3-carboxylic acid to an amine-containing intermediate.

-

Final Amide Coupling: To a solution of the amine intermediate (1.0 eq) in a solvent such as DMF, 1-methylindole-3-carboxylic acid (1.1 eq), a coupling agent like EDC (1.2 eq), and an additive such as HOBt (1.2 eq) are added, followed by a base like DIPEA (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is worked up by dilution with ethyl acetate and washing with water and brine. The organic layer is dried and concentrated. The crude product is then purified by preparative HPLC to afford the final VLA-4 antagonist.

Conclusion

1-Methylindole-3-carboxylic acid has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its inherent structural features and chemical reactivity have enabled the synthesis of a wide range of bioactive molecules that potently and selectively modulate the activity of important biological targets. The examples provided in this guide, spanning inhibitors of kinases and receptors, underscore the broad applicability of this scaffold in drug discovery. The detailed synthetic protocols and quantitative biological data presented herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. As our understanding of the molecular basis of disease continues to grow, it is anticipated that 1-methylindole-3-carboxylic acid will continue to play a significant role in the development of the next generation of innovative medicines.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-甲基吲哚-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of pyrazolodiazepine derivatives as human P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Discovery: An In-depth Technical Guide to N-Methylated Indole Compounds in Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

The indole nucleus, a ubiquitous scaffold in biologically active molecules, has captivated chemists and pharmacologists for over a century. Its N-methylated derivatives, in particular, represent a fascinating class of compounds with a rich and often colorful history. From vital hormones regulating our sleep-wake cycle to potent psychedelics that have shaped cultural and spiritual practices, N-methylated indoles have been at the forefront of neuroscientific and pharmacological research. This technical guide provides an in-depth exploration of the discovery and history of key N-methylated indole compounds, offering a valuable resource for researchers, scientists, and professionals in drug development. We delve into the seminal discoveries, the pioneering scientists who brought these molecules to light, the experimental protocols that paved the way for their synthesis and isolation, and the fundamental signaling pathways through which they exert their profound effects.

Melatonin (N-acetyl-5-methoxytryptamine): The Hormone of Darkness

Melatonin, an N-methylated indoleamine, is a crucial hormone primarily known for its role in regulating circadian rhythms. Its discovery was a pivotal moment in understanding the intricate connection between the pineal gland and the body's internal clock.

Discovery and Key Researchers

The story of melatonin's discovery begins with the observation of skin color changes in amphibians. In 1917, Carey Pratt McCord and Floyd P. Allen found that extracts from bovine pineal glands caused tadpole skin to lighten. However, it wasn't until 1958 that the active substance was isolated and identified by Aaron B. Lerner and his colleagues at Yale University.[1][2] Lerner, a dermatologist, was initially searching for a substance from the pineal gland that might be useful in treating skin diseases.[3] His team painstakingly processed over 100,000 bovine pineal glands to isolate a few milligrams of the potent skin-lightening agent, which they named melatonin.[4] Subsequent research in the mid-1970s by Lynch and others established the circadian rhythm of melatonin production in humans.[1]

Early Experimental Protocols

Isolation of Melatonin from Bovine Pineal Glands (Lerner et al., 1958):

While the original 1958 paper by Lerner et al. provides a summary of the isolation, a more detailed protocol can be pieced together from subsequent reviews and publications. The general procedure involved:

-

Extraction: Large quantities of bovine pineal glands were homogenized and extracted with acetone.

-

Purification: The crude extract was subjected to a series of purification steps, including solvent-solvent extractions and chromatography on silicic acid columns.

-

Bioassay-Guided Fractionation: At each stage of purification, the fractions were tested for their ability to lighten frog skin (the melanophore-contracting assay) to guide the isolation of the active principle.

-

Crystallization: The purified active fraction was eventually crystallized to yield pure melatonin.

First Chemical Synthesis of Melatonin:

One of the early syntheses of melatonin involved the reduction of 5-methoxyindole-3-acetonitrile followed by acetylation.[5]

-

Step 1: Reduction of 5-methoxyindole-3-acetonitrile: 100 mg of 5-methoxyindole-3-acetonitrile was reduced using 160 mg of sodium in 2 ml of ethanol.

-

Step 2: Acetylation: The resulting product was then acetylated with 4 ml of both glacial acetic acid and acetic anhydride at 100°C for 1 minute.[5]

-

Purification: The final product was purified by countercurrent distribution and silicic acid chromatography to yield 40 mg of N-acetyl-5-methoxytryptamine (melatonin).[5]

Biosynthesis and Signaling Pathway

Melatonin is biosynthesized from the amino acid tryptophan in the pineal gland.[1][6] This multi-step enzymatic pathway is tightly regulated by the light-dark cycle.

Melatonin exerts its effects by binding to specific G protein-coupled receptors, primarily MT1 and MT2, which are expressed in various tissues, including the suprachiasmatic nucleus of the hypothalamus, the master circadian pacemaker.

Psilocybin and Psilocin: The Psychoactive Principles of "Magic Mushrooms"

Psilocybin and its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine), are the primary psychoactive compounds found in mushrooms of the Psilocybe genus. Their discovery and synthesis by Albert Hofmann opened a new chapter in the study of hallucinogens.

Discovery and Key Researchers

The ritualistic use of psychoactive mushrooms in Mesoamerica has a long history.[7] However, it was not until the 1950s that these mushrooms came to the attention of the Western scientific community, largely through the work of R. Gordon Wasson. In 1958, Swiss chemist Albert Hofmann, already famous for his synthesis of LSD, isolated and identified psilocybin and psilocin from Psilocybe mexicana mushrooms provided by Wasson.[8][9] Hofmann and his colleagues at Sandoz Laboratories not only determined the chemical structures of these compounds but also accomplished their total synthesis shortly thereafter.[8]

Early Experimental Protocols

Isolation of Psilocybin and Psilocin from Psilocybe mexicana (Hofmann et al., 1958):

The original papers by Hofmann and his team describe the following general procedure:

-

Extraction: Dried and powdered Psilocybe mexicana mushrooms were extracted with methanol.

-

Purification: The crude methanolic extract was subjected to a series of chromatographic separations on cellulose and alumina columns.

-

Crystallization: Psilocybin was crystallized from hot methanol, and psilocin was crystallized from methanol as well.

First Chemical Synthesis of Psilocybin (Hofmann et al., 1958):

Hofmann's first synthesis of psilocybin was a landmark achievement.[8] While the detailed experimental specifics from the 1958 publication are concise, later improvements and descriptions provide a clearer picture. A key step involved the phosphorylation of psilocin.[10]

-

Synthesis of Psilocin (4-hydroxy-N,N-dimethyltryptamine): Early syntheses of psilocin were developed, often starting from 4-benzyloxyindole.

-

Phosphorylation of Psilocin: Psilocin was reacted with a phosphorylating agent, such as dibenzyl phosphoryl chloride, followed by catalytic hydrogenation to remove the benzyl protecting groups and yield psilocybin.[10]

Biosynthesis and Signaling Pathway

The biosynthesis of psilocybin in mushrooms starts with the amino acid tryptophan and involves a series of enzymatic reactions.

Psilocybin is a prodrug that is rapidly dephosphorylated in the body to the pharmacologically active psilocin. Psilocin is a potent agonist of serotonin receptors, particularly the 5-HT2A receptor, which is believed to mediate its psychedelic effects.

Bufotenin (5-hydroxy-N,N-dimethyltryptamine): A Controversial Tryptamine

Bufotenin is an N-methylated indole found in a variety of natural sources, including the skin of certain toads, mushrooms, and plants. Its history is marked by debate regarding its psychoactive properties.

Discovery and Key Researchers

The name bufotenin is derived from the toad genus Bufo. The compound was first isolated from toad skin by the Austrian chemist Handovsky.[11] However, its chemical structure was confirmed by the German chemist Heinrich Wieland and his colleagues in 1934.[12] The first reported synthesis of bufotenin was achieved by the Japanese researchers Toshio Hoshino and Kenya Shimodaira in 1935.[12] Bufotenin was later identified as a major component of hallucinogenic snuffs made from Anadenanthera peregrina seeds.[12]

Early Experimental Protocols

Isolation of Bufotenin from Toad Venom (Wieland et al., 1934):

The early isolation procedures from toad venom involved:

-

Extraction: Dried toad skins or venom were extracted with ethanol or acetone.

-

Purification: The crude extract was subjected to acid-base extractions to separate the basic alkaloids. Further purification was achieved through precipitation and recrystallization of its salts (e.g., picrate or oxalate).

First Chemical Synthesis of Bufotenin (Hoshino and Shimodaira, 1935):

Pharmacological Profile

Bufotenin is a potent agonist at several serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C.[14][15] Its psychoactive effects in humans have been a subject of controversy, with some studies reporting profound effects while others have not. This discrepancy may be due to its poor ability to cross the blood-brain barrier.[14]

N,N-Dimethyltryptamine (DMT): "The Spirit Molecule"

N,N-Dimethyltryptamine (DMT) is a potent, short-acting psychedelic found in numerous plants and is also produced endogenously in the mammalian brain.

Discovery and Key Researchers

DMT was first synthesized in 1931 by the Canadian chemist Richard Manske.[16] However, at the time, its psychoactive properties were unknown. In 1946, the Brazilian microbiologist Oswaldo Gonçalves de Lima discovered the natural occurrence of DMT in plants.[16] It was not until 1956 that the Hungarian chemist and psychiatrist Stephen Szara extracted DMT from the Mimosa hostilis plant and, through self-administration, discovered its powerful hallucinogenic effects.[16] The discovery of an enzyme capable of synthesizing DMT in the human body, indolethylamine N-methyltransferase (INMT), by Julius Axelrod in 1961, opened up speculation about the role of endogenous DMT.[1]

Early Experimental Protocols

First Chemical Synthesis of DMT (Manske, 1931):

Manske's original synthesis involved the reaction of indole with oxalyl chloride, followed by reaction with dimethylamine and subsequent reduction of the resulting glyoxylamide with sodium amalgam.

Extraction of DMT from Mimosa hostilis (Szara, 1956):

Szara's extraction method likely involved:

-

Basification and Extraction: The powdered plant material was basified with an alkali (e.g., sodium hydroxide) and then extracted with a nonpolar solvent (e.g., naphtha or ether).

-

Acidification and Purification: The DMT was then extracted from the nonpolar solvent into an acidic aqueous solution. The aqueous layer was then basified, and the DMT was re-extracted into a nonpolar solvent.

-

Crystallization: The solvent was evaporated to yield crystalline DMT.

Biosynthesis and Receptor Interactions

DMT is biosynthesized from tryptophan via the enzyme indolethylamine-N-methyltransferase (INMT).[17]

DMT is a potent agonist at a variety of serotonin receptors, with high affinity for the 5-HT2A and 5-HT1A subtypes.[6] It also interacts with sigma-1 receptors.

Gramine: A Plant Defense Alkaloid

Gramine is a simple N-methylated indole alkaloid found in various plants, particularly in barley, where it functions as a defense compound against herbivores.

Discovery and Key Researchers

Gramine was first discovered in the giant reed, Arundo donax, in 1935 by Orechoff and Norkina, who initially named it donaxin. Its structure was later elucidated, and it was found to be identical to a compound isolated from barley.

Early Experimental Protocols

Isolation of Gramine from Arundo donax (Orechoff and Norkina, 1935):

The original isolation procedure would have likely involved:

-

Extraction: The dried and powdered plant material was extracted with an organic solvent.

-

Acid-Base Extraction: The crude extract was subjected to acid-base extractions to isolate the basic alkaloid fraction.

-

Crystallization: Gramine was then purified by recrystallization.

Biosynthesis

The biosynthesis of gramine in barley has been a subject of research for many years, with the complete pathway only recently being fully elucidated. It involves a unique enzymatic rearrangement of tryptophan.

Signaling Pathways: The 5-HT2A Receptor

Many of the psychoactive N-methylated indole compounds exert their effects through the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for some of the discussed N-methylated indole compounds. It is important to note that values can vary depending on the experimental conditions and assays used.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| DMT | 6.5 | 75 | ~100-1000 |

| Bufotenin | High | High | High |

| Psilocin | ~100-1000 | ~100-1000 | ~100-1000 |

Note: "High" indicates high affinity, but specific Ki values from early studies are not consistently reported in the initial search results. Data for DMT and psilocin are from various sources and represent a general range.[6][14][16]

Table 2: Pharmacokinetic Parameters of Psilocin (from Psilocybin)

| Parameter | Value |

| Tmax (oral) | 1.8 - 4 hours |

| Bioavailability (oral) | ~53% |

| Elimination Half-life | 1.5 - 4 hours |

Data from a systematic review of psilocybin pharmacokinetics.[11]

Conclusion

The discovery and study of N-methylated indole compounds have profoundly impacted our understanding of neurobiology, pharmacology, and even human consciousness. From the meticulous isolation of melatonin from thousands of pineal glands to the synthesis of potent psychedelics that mimic endogenous neurotransmitters, the history of these molecules is a testament to scientific curiosity and perseverance. This technical guide has provided a glimpse into the foundational research that has shaped this exciting field. As modern analytical techniques and drug development strategies continue to evolve, the legacy of these early discoveries will undoubtedly continue to inspire new avenues of research and therapeutic innovation.

References

- 1. Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Five New Indole Alkaloid Derivatives from Deep-Sea Fungus Aspergillus fumigatus AF1 [mdpi.com]

- 5. Isoergine - Wikipedia [en.wikipedia.org]

- 6. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. US1951870A - Process of obtaining products from toad poisons - Google Patents [patents.google.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. acs.org [acs.org]

- 11. Bufotenin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Cardiovascular effects of bufotenin on human 5-HT4 serotonin receptors in cardiac preparations of transgenic mice and in human atrial preparations - PMC [pmc.ncbi.nlm.nih.gov]